N-isopentyl-2-phenylpropanamide
Description
N-Isopentyl-2-phenylpropanamide is a propanamide derivative characterized by an isopentyl group (3-methylbutyl) attached to the nitrogen atom and a phenyl group at the second carbon of the propanamide backbone.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.328 |
IUPAC Name |
N-(3-methylbutyl)-2-phenylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-11(2)9-10-15-14(16)12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) |
InChI Key |
BPTSQHCOELJPJZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Propanamide Analogs
Structural Modifications and Pharmacological Implications
- N-Acetyl-Piperidinyl (Norfentanyl): This substituent is critical for µ-opioid receptor binding, suggesting that this compound may lack opioid activity due to the absence of a piperidine moiety .
- C2-Substituent Effects: Phenyl vs. Hydroxycarbamimidoyl (): This polar group could improve aqueous solubility, contrasting with the lipophilic isopentyl group in the target compound .
Physicochemical and Stability Profiles
- Purity and Stability: N-Acetyl Norfentanyl () is noted for high purity (≥98%) and long-term stability at -20°C, suggesting that storage conditions for this compound may require similar低温 protocols to prevent degradation .
- Synthetic Feasibility : Fluorinated analogs () are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, whereas this compound may require alkylation of a propanamide precursor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
